molecular formula C14H25NO4 B040877 Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 374796-29-9

Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B040877
CAS No.: 374796-29-9
M. Wt: 271.35 g/mol
InChI Key: AFBZDBVIWMIHPG-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[55]undecane-9-carboxylate is a synthetic organic compound with the molecular formula C14H25NO4 It is characterized by a spirocyclic structure, which includes a tert-butyl ester group, a hydroxy group, and an oxa-azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or branched amine and an epoxide. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of the amine on the epoxide.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification of the carboxylic acid group present in the spirocyclic core. This step often involves the use of tert-butyl alcohol and a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, such as a ketone or aldehyde, using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents under mild to moderate conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: SOCl2 or TsCl in the presence of a base, such as pyridine, to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modification. The spirocyclic structure can provide rigidity and specificity in binding to these targets, influencing the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Similar spirocyclic structure but with an additional nitrogen atom in the ring system.

    Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of the ester group.

Uniqueness

Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-7-5-14(6-8-15)10-11(16)4-9-18-14/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBZDBVIWMIHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374796-29-9
Record name tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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